2-Cyclopropylethanethioamide
Description
Contextualization within Thioamide Chemistry
Thioamides are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts significant changes to the molecule's electronic and chemical properties. acs.orgacs.org The thioamide functional group is more reactive than its amide counterpart towards both electrophiles and nucleophiles. sigmaaldrich.comcnrs.fr The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O) in amides. sigmaaldrich.comacs.org This increased reactivity makes thioamides valuable intermediates in the synthesis of various sulfur-containing heterocycles.
The synthesis of thioamides can be achieved through various methods, most commonly by the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. Other modern approaches include multi-component reactions involving amines, a sulfur source like elemental sulfur, and other starting materials. google.com These methods often provide efficient routes to a wide range of thioamides.
In medicinal chemistry, thioamides are often employed as bioisosteres of amides. acs.org This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, without drastically altering the molecule's ability to interact with biological targets. sigmaaldrich.com
Significance of Cyclopropyl (B3062369) Moieties in Organic Synthesis
The cyclopropyl group, a three-membered carbocyclic ring, is a unique and valuable structural motif in organic chemistry. uni-koeln.de Its high degree of ring strain results in unusual bonding, with the C-C bonds exhibiting enhanced p-character, making the group behave in some respects like a double bond. This electronic feature allows the cyclopropyl group to participate in conjugation with adjacent π-systems.
The incorporation of a cyclopropyl ring into a molecule can have profound effects on its properties. It introduces conformational rigidity, which can be advantageous in drug design by locking a molecule into a bioactive conformation. This can lead to increased potency and selectivity for its biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of more flexible or metabolically labile groups, such as isopropyl or ethyl groups, with a cyclopropyl ring is a common strategy in medicinal chemistry to improve a drug candidate's profile.
Overview of Research Trajectories for Related Chemical Entities
Research involving thioamides continues to be an active area, with a focus on developing new synthetic methodologies and exploring their applications in medicinal chemistry. Recent trends include the development of milder and more efficient thionation reagents and the use of thioamides in the synthesis of novel heterocyclic scaffolds with potential biological activity. The role of thioamides as amide isosteres is also being extensively investigated to enhance the properties of peptide-based drugs and other bioactive molecules. acs.orgacs.org
Similarly, the use of cyclopropyl groups in drug discovery is a well-established and growing field. uni-koeln.de Research is focused on the design and synthesis of novel cyclopropane-containing building blocks and their incorporation into complex molecular architectures. The development of new catalytic methods for the stereoselective synthesis of substituted cyclopropanes is a key area of investigation, as the stereochemistry of the cyclopropane (B1198618) ring can be crucial for biological activity. The unique electronic properties of the cyclopropyl group are also being exploited in the development of new chemical reactions and functional materials. The convergence of these research trajectories suggests that molecules like 2-cyclopropylethanethioamide, which combine both a thioamide and a cyclopropyl group, are of interest for the development of new chemical entities with tailored properties.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1154385-73-5 | google.comsigmaaldrich.com |
| Molecular Formula | C5H9NS | sigmaaldrich.com |
| Molecular Weight | 115.20 g/mol | sigmaaldrich.com |
| InChI Key | HRTVZACNFUMRCK-UHFFFAOYSA-N | |
| SMILES | C1CC1CC(=S)N |
Table 2: Comparison of Amide and Thioamide Properties
| Property | Amide (R-C(O)NHR') | Thioamide (R-C(S)NHR') | Source |
| C=X Bond Length | Shorter (C=O) | Longer (C=S) | sigmaaldrich.comacs.org |
| C=X Bond Energy | Higher | Lower | sigmaaldrich.com |
| Reactivity | Less reactive | More reactive | sigmaaldrich.comcnrs.fr |
| H-bond Acceptor | Stronger | Weaker | |
| H-bond Donor (N-H) | Weaker | Stronger | |
| Bioisosteric Use | --- | Replacement for amides to improve stability and permeability | acs.org |
Table 3: Impact of Cyclopropyl Group Incorporation
| Feature | Effect of Cyclopropyl Group | Source |
| Conformation | Introduces rigidity, restricts bond rotation | |
| Metabolic Stability | Can increase stability by blocking metabolism | |
| Lipophilicity | Can reduce lipophilicity compared to isopropyl or phenyl groups | |
| Electronic Properties | Exhibits partial double-bond character, can engage in conjugation | |
| Synthetic Utility | Versatile intermediate for ring-opening and cycloaddition reactions |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTVZACNFUMRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154385-73-5 | |
| Record name | 2-cyclopropylethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Cyclopropylethanethioamide and Its Analogues
Direct Synthesis Routes for 2-Cyclopropylethanethioamide
The direct synthesis of this compound can be primarily achieved through two major routes: the thionation of its corresponding amide and alternative pathways commencing from different precursors, such as nitriles.
Conversion of Corresponding Amides
The most conventional method for synthesizing thioamides is the thionation of their corresponding carboxamide precursors. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Lawesson's Reagent: A widely utilized thionating agent for this conversion is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent (LR). organic-chemistry.orgnih.gov The reaction of 2-cyclopropylethanamide with Lawesson's reagent, typically conducted in an anhydrous solvent such as toluene (B28343) or o-xylene (B151617) at elevated temperatures, yields this compound. orgsyn.org The mechanism involves the reagent forming a reactive dithiophosphine ylide in solution, which then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion that forms a stable phosphorus-oxygen double bond, releasing the desired thioamide. organic-chemistry.org
While effective, a notable drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can complicate purification, often necessitating column chromatography. beilstein-journals.org Recent process development has focused on creating chromatography-free workup procedures. One such method involves treating the reaction mixture with alcohols like ethanol (B145695) or ethylene (B1197577) glycol to decompose the phosphorus byproduct into a more polar species, simplifying its removal through extraction. beilstein-journals.org
Table 1: Comparison of Thionation Conditions for Amides
| Reagent | Typical Solvent | Temperature | Key Feature | Purification Challenge |
|---|---|---|---|---|
| Lawesson's Reagent | Toluene, Xylene | Reflux | Mild and versatile | Co-elution of P-containing byproduct |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | High | Powerful reagent | Often requires harsher conditions |
This table provides a general comparison of common thionation reagents.
Mechanochemical methods, which involve liquid-assisted grinding of the amide with Lawesson's reagent, present a solvent-minimized alternative to traditional solution-phase synthesis, yielding various thioamides in good yields. rsc.org
Alternative Synthetic Pathways
Alternative routes to thioamides, including this compound, often start from nitriles, avoiding the need to first synthesize the corresponding amide.
From Nitriles and Hydrogen Sulfide (B99878) (H₂S): The reaction of a nitrile with hydrogen sulfide or its equivalent is a fundamental method for preparing primary thioamides. thieme-connect.com For the synthesis of this compound, the starting material would be 2-cyclopropylacetonitrile. These reactions can be catalyzed by bases. However, traditional methods often require handling gaseous, toxic hydrogen sulfide, sometimes under pressure. thieme-connect.comtandfonline.com
To circumvent these issues, modified procedures have been developed. One effective method involves treating the nitrile with sodium hydrogen sulfide (NaSH) and magnesium chloride (MgCl₂) in an aprotic solvent like dimethylformamide (DMF). tandfonline.comresearchgate.net This approach avoids the need to handle H₂S gas directly and provides high yields of aromatic thioamides at room temperature. tandfonline.com Another strategy employs anion-exchange resins in their hydrosulfide (B80085) form (SH⁻) to catalyze the addition of H₂S to nitriles in polar solvents at ambient temperature and pressure, offering mild reaction conditions and a simple workup. thieme-connect.com
A novel thio-Ritter-type reaction has also been explored, which involves the reaction of alkyl bromides, nitriles, and hydrogen sulfide, providing a direct route to thioamides. rsc.org
Table 2: Selected Methods for Nitrile to Thioamide Conversion
| Reagents | Solvent | Conditions | Advantage | Ref. |
|---|---|---|---|---|
| H₂S, Anion-Exchange Resin (SH⁻ form) | Methanol/Water | Room Temp, 1 atm | Mild conditions, avoids high pressure | thieme-connect.com |
| NaSH, MgCl₂ | DMF | Room Temp | Avoids handling H₂S gas directly | tandfonline.com |
| H₂S, Triethylamine | Pyridine | Atmospheric Pressure | Useful for aromatic nitriles | thieme-connect.com |
This table highlights various reagent systems for the synthesis of thioamides from nitriles.
Strategies for Constructing the Cyclopropylethane Framework
The synthesis of the 2-cyclopropylethane moiety is a key challenge independent of the thioamide formation. This framework can be assembled using several established organic chemistry reactions. A common strategy involves the modification of readily available cyclopropyl-containing precursors.
For instance, cyclopropyl (B3062369) methyl ketone can serve as a starting point. It can undergo reactions like the Wittig reaction to extend the carbon chain. Another precursor, cyclopropanecarboxaldehyde, can be subjected to a Wittig reaction with a phosphonium (B103445) ylide containing the required carbon atom, followed by reduction of the resulting alkene.
A more modern approach involves hydrogen-borrowing catalysis, where a metal catalyst facilitates the α-alkylation of a ketone with an alcohol. acs.org For example, a suitably protected ketone could be alkylated with cyclopropylmethanol (B32771) to build the required carbon skeleton. acs.org Michael-initiated ring closure (MIRC) reactions are another powerful tool for creating substituted cyclopropanes from α,β-unsaturated compounds and sulfur ylides. researchgate.net
Enantioselective Synthesis Approaches for Cyclopropyl-containing Thioamides
Achieving enantioselectivity in the synthesis of chiral molecules is a paramount goal in modern organic chemistry. For cyclopropyl-containing thioamides, this can be approached by either constructing the chiral cyclopropane (B1198618) ring asymmetrically or by performing an asymmetric transformation on a molecule already containing the thioamide group.
A notable strategy for the latter approach is the palladium(II)-catalyzed enantioselective α-C–H coupling of thioamides with aryl boronic acids. scispace.comresearchgate.net This reaction utilizes a chiral phosphoric acid as an effective anionic ligand to achieve high enantioselectivities in the functionalization of the α-methylene C–H bond adjacent to the nitrogen atom of the amine from which the thioamide is derived. scispace.com While this specific method introduces aryl groups, the principle demonstrates that the thioamide can direct asymmetric C-H functionalization.
For the asymmetric synthesis of the cyclopropane ring itself, several catalytic methods exist. Chiral rhodium complexes have been used for the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates and phosphonates from diazo compounds and alkenes, achieving excellent enantiomeric ratios and diastereoselectivity. rsc.org Similarly, organocatalytic approaches, such as using cinchona alkaloid derivatives, have been successful in the asymmetric Michael-initiated ring-closure (MIRC) reactions to produce chiral cyclopropyl nucleoside analogues with high enantioselectivity. nih.gov These methods could be adapted to substrates that lead to the this compound scaffold.
Table 3: Examples of Enantioselective Synthesis Relevant to Chiral Thioamides and Cyclopropanes
| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantioselectivity (ee) | Ref. |
|---|---|---|---|---|---|
| Pd-Catalyzed C-H Arylation | Chiral Phosphoric Acid | Thioamide | α-Aryl Amine | Up to 98:2 er | scispace.com |
| Rh-Catalyzed Cyclopropanation | Rh₂(BTPCP)₄ | Diazo compound, Alkene | Cyclopropyl α-amino carboxylate | Up to 99.5:0.5 er | rsc.org |
| Organocatalyzed MIRC | (DHQD)₂AQN | α-Purine acrylate, α-Bromo-ester | Chiral Cyclopropyl Nucleoside | 93-97% ee | nih.gov |
This table summarizes key findings from studies on relevant enantioselective transformations.
Flow Chemistry Applications in Thioamide Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering advantages such as enhanced safety, better heat and mass transfer, and potential for automation and scalability. beilstein-journals.org
The synthesis of thioamides is well-suited to flow chemistry applications. For example, a continuous process for preparing α-thio-β-chloroacrylamides was developed, which improved product purity and yield compared to batch processing by enabling better control over the reaction cascade. beilstein-journals.org In this flow process, the α-thioamide crystallized directly from the output stream in high purity ( >99%), whereas batch preparation followed by chromatography typically yielded a product of around 94% purity. beilstein-journals.org
Flow reactors have also been used to intensify reactions that are slow or require harsh conditions in batch. The Eschenmoser coupling, which can involve S-alkylated thioamides, has been successfully performed in a flow system at high temperatures (around 220 °C) and pressures, reducing residence times to as little as 70 seconds. beilstein-journals.org Multistep continuous flow sequences have been designed for the synthesis of complex heterocyclic structures, such as 2-(1H-indol-3-yl)thiazoles, starting from thioamide precursors. mdpi.comnih.gov These automated systems perform several reaction steps consecutively without isolating intermediates, significantly increasing efficiency. nih.govnih.gov Electrochemical synthesis of heterocycles from thioamides has also been demonstrated in flow reactors, offering a catalyst-free and scalable method. rsc.orgsci-hub.se
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylethanethioamide
Reactions Involving the Thioamide Functional Group
The thioamide group is a versatile functional group known to participate in a variety of chemical transformations. Its reactivity is characterized by the presence of the thione (C=S) bond and the adjacent nitrogen atom.
Nucleophilic Additions and Substitutions
The carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This can lead to addition reactions or, if a suitable leaving group is present, substitution. The sulfur atom can also act as a nucleophile in certain reactions. While general S_N2 reactions involve a backside attack of a nucleophile on an electrophilic carbon leading to the displacement of a leaving group libretexts.orgbyjus.comchemistrysteps.comlibretexts.org, specific studies detailing such reactions on 2-Cyclopropylethanethioamide are not documented.
Reductive Transformations
Thioamides can be reduced to the corresponding amines. However, specific reagents and conditions for the reductive transformation of this compound are not described in the available literature. A patent for amide-containing compounds with improved solubility mentions related structures but does not provide specific details on the reduction of this compound google.com.
Cyclization Reactions and Heterocycle Formation
Thioamides are valuable precursors for the synthesis of various sulfur and nitrogen-containing heterocycles. These reactions often involve intramolecular or intermolecular cyclizations. For instance, thioamides can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis. While cyclization reactions are a known feature of thioamide chemistry nih.govorganic-chemistry.orgwikipedia.orgmdpi.comntnu.edu, no literature specifically documents the cyclization of this compound to form heterocyclic systems.
Cyclopropyl (B3062369) Ring-Related Reactivity
The cyclopropyl group is a strained three-membered ring that can undergo unique chemical reactions, often involving ring-opening.
Ring-Opening Reactions
The strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, including acidic or basic media, or through the use of metal catalysts uni-regensburg.deosti.govrsc.orgresearchgate.netmdpi.com. These reactions can proceed via cleavage of the C-C bonds. For donor-acceptor cyclopropanes, Lewis acid catalysis can induce ring-opening followed by cycloaddition reactions uni-regensburg.de. However, specific studies on the ring-opening of the cyclopropyl group in this compound are not available.
C-C Bond Cleavages and Rearrangements
The C-C bonds of a cyclopropyl ring can be cleaved under certain conditions, leading to rearrangements or the formation of linear products nih.govnih.govchemrxiv.orgfrontiersin.orgorganic-chemistry.org. The regioselectivity of this cleavage can be influenced by substituents on the ring. There is no specific information in the surveyed literature regarding C-C bond cleavages or rearrangements of the cyclopropyl ring in this compound.
Intramolecular Cyclopropanation Reactions
No studies detailing the intramolecular cyclopropanation of this compound were found. Research in this area would need to investigate if the thioamide functionality can activate the cyclopropyl group or if an external reagent could induce such a reaction. While intramolecular cyclopropanation is a known reaction class, its applicability to this specific substrate remains un-investigated. orgsyn.orgmasterorganicchemistry.comnih.gov
Reaction Mechanisms and Kinetic Studies
A thorough understanding of any chemical transformation of this compound would require in-depth mechanistic and kinetic studies. tamu.edubritannica.comyoutube.com
Concerted vs. Stepwise Processes
For any potential reaction, such as a rearrangement or addition, it would be crucial to determine whether the mechanism is concerted (bond-making and breaking occurring in a single transition state) or stepwise (involving one or more intermediates). diva-portal.orgpsiberg.comresearchgate.netucla.edunih.gov This would typically be elucidated through a combination of kinetic studies, isotopic labeling experiments, and computational modeling.
Influence of Catalysis on Reaction Pathways
The introduction of a catalyst could significantly alter the reaction pathways available to this compound, potentially lowering activation energies and enabling new transformations. rsc.orgmdpi.comlibretexts.orgnih.gov Catalysts can be broadly classified as homogeneous or heterogeneous, and their influence can range from accelerating a reaction to altering its selectivity towards a particular product. libretexts.org Studies would be required to explore how different types of catalysts (e.g., acid, base, transition metal) interact with the thioamide and cyclopropyl functionalities.
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy (IR and Raman)Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes.ucdavis.eduscispace.commdpi.comA thorough analysis would involve the assignment of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to the vibrations of the C=S (thioamide), N-H, C-H (cyclopropyl and ethyl), and C-C bonds within the molecule.libretexts.orghoriba.comuni.luWhile general frequency ranges for these functional groups are known, the specific spectra for 2-Cyclopropylethanethioamide have not been published.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. mdpi.com The method involves passing infrared radiation through a sample; some radiation is absorbed at specific frequencies corresponding to the vibrational energies of the molecule's chemical bonds. uci.edu This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the material. uci.edu For this compound, FTIR analysis is crucial for confirming the presence of its key structural components, such as the thioamide group and the cyclopropyl (B3062369) ring.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below outlines the anticipated vibrational modes and their corresponding wavenumber ranges.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300-3500 |
| C-H (Cyclopropyl) | Stretching | 3000-3100 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=S (Thioamide) | Stretching | 1200-1400 |
| C-N (Amide) | Stretching | 1250-1350 |
| C-C (Ring) | Deformation | 1000-1020 |
The analysis of these peaks provides qualitative confirmation of the compound's structure. The intensity and exact position of these peaks can also offer insights into the molecular environment. nih.gov
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a powerful complementary technique to FTIR for obtaining a detailed molecular fingerprint. horiba.com This method relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with molecular vibrations. mdpi.com While FTIR is based on absorption, Raman spectroscopy measures the scattered light, providing information about different vibrational modes, particularly those involving non-polar bonds which may be weak or absent in an FTIR spectrum.
For this compound, Raman spectroscopy can provide specific details about the carbon skeleton, including the cyclopropyl ring and the thioamide C=S bond. Polarized Raman spectroscopy can further yield information about the symmetry of the vibrational modes and the orientation of molecules in a sample. edinst.com
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (Cyclopropyl) | Stretching | 3000-3080 |
| C-H (Alkyl) | Stretching | 2850-2950 |
| C=S (Thioamide) | Stretching | 600-750 |
| C-N (Amide) | Stretching | 1250-1350 |
| Ring (Cyclopropyl) | Breathing Mode | 1180-1220 |
The combination of FTIR and Raman spectra provides a comprehensive vibrational analysis, confirming the molecular structure with a high degree of confidence.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. openaccessjournals.com These methods operate by distributing the components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. openaccessjournals.com It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. torontech.com By comparing the chromatogram of a sample to that of a reference standard, the purity can be accurately determined. torontech.comnih.gov Impurities will appear as separate peaks, and their area relative to the main peak can be used for quantification. torontech.com
A typical HPLC method for the analysis of this compound would be developed and validated to ensure specificity, linearity, accuracy, and precision. nih.gov
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |
| Detector | UV-Vis at 254 nm | Detects the thioamide chromophore. |
| Injection Volume | 10 µL | Introduces a precise amount of sample. |
| Column Temp. | 25 °C | Maintains consistent separation conditions. |
This method allows for the robust separation of this compound from potential starting materials, by-products, or degradation products. medicinescience.org
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. organomation.com The separation is based on the compound's volatility and its interaction with the stationary phase within a column. organomation.com For a compound like this compound, GC analysis may be suitable if it possesses sufficient volatility and thermal stability.
For more complex samples or trace-level impurity analysis, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and sensitivity. wikipedia.orgnih.govscispace.com In GC×GC, the effluent from a primary column is further separated on a second, different column, providing a much higher degree of resolution. wikipedia.org
Table 4: General Gas Chromatography Method Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Column | DB-5 or similar non-polar | Separates based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Detector | Flame Ionization (FID) or Mass Spec (MS) | Provides universal or specific detection. |
| Oven Program | Temperature Gradient (e.g., 50-300 °C) | Optimizes separation of multiple components. |
GC, particularly when coupled with a mass spectrometer (GC-MS), is a definitive tool for identifying and quantifying volatile impurities.
Integration of Multivariate Spectroscopic Methods and Chemometrics
The large datasets generated by modern spectroscopic instruments can be complex. numberanalytics.com Chemometrics employs mathematical and statistical methods to extract meaningful information from this chemical data, enhancing data interpretation and improving analytical accuracy. numberanalytics.comdiva-portal.org
When analyzing this compound, especially in complex mixtures or for quantitative purposes, chemometrics is a powerful ally to spectroscopy. diva-portal.org Techniques such as Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns and groupings in spectral data from different samples. leidenuniv.nl For quantitative analysis, regression methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) are employed to build predictive models that correlate spectral data with the concentration of the analyte. nih.govresearchgate.net Classification methods, such as Soft Independent Modeling of Class Analogy (SIMCA), can be used to classify samples based on their spectral fingerprints. mdpi.com
The combination of spectroscopy and chemometrics provides a robust framework for process analytical chemistry (PAC), enabling rapid and efficient analysis. leidenuniv.nl
Table 5: Common Chemometric Techniques in Spectroscopic Analysis
| Technique | Type | Primary Application for this compound Analysis |
|---|---|---|
| Principal Component Analysis (PCA) | Exploratory | Pattern recognition, outlier detection in spectral datasets. leidenuniv.nl |
| Partial Least Squares (PLS) Regression | Quantitative | Building calibration models to predict concentration from spectral data. mdpi.com |
| Principal Component Regression (PCR) | Quantitative | Similar to PLS, used for quantitative modeling. researchgate.net |
| Soft Independent Modeling of Class Analogy (SIMCA) | Classification | Classifying samples as conforming or non-conforming to a standard. mdpi.com |
| Multivariate Curve Resolution (MCR) | Resolution | Deconvoluting complex spectra into pure component profiles. nih.govnih.gov |
The integration of these advanced analytical strategies ensures a thorough and scientifically rigorous characterization of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 2-Cyclopropylethanethioamide. These calculations solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of the molecule, from which various properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgaps.org It is favored for its balance of accuracy and computational efficiency. wikipedia.org DFT calculations for this compound would typically be employed to determine its ground-state electronic properties. Functionals such as B3LYP combined with basis sets like 6-31G(d) are commonly used for such analyses on organic molecules, including thioamides. researchgate.netnih.gov
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can be used to compute the molecular dipole moment, which provides insight into the molecule's polarity. frontiersin.orgnih.gov Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, can elucidate charge distribution, hyperconjugative interactions, and the nature of the resonance within the thioamide group. dokumen.pub For thioamides, NBO analysis helps quantify the degree of delocalization of the nitrogen lone pair into the C=S pi-system, which influences the rotational barrier around the C-N bond. dokumen.pubresearchgate.net
Table 1: Exemplar Electronic Properties of a Thioamide Calculated via DFT Note: This table presents typical values for a small thioamide molecule as a reference, as specific experimental or calculated data for this compound is not available in the cited literature.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 6.0 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule. frontiersin.orgnih.gov |
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy, though at a significantly higher computational cost than DFT. researchgate.net
These methods are valuable for benchmarking the results obtained from DFT. For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate geometry and rotational energy barrier for the C-N bond. frontiersin.orgnih.govastrobiology.com They are particularly useful for studying systems where electron correlation effects, which are approximated in DFT, are critical. Comparing results from DFT and ab initio methods ensures the reliability of the computational predictions regarding electronic structure and bonding. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its properties. Conformational analysis explores the different spatial arrangements of the atoms, while molecular dynamics simulations model the molecule's motion over time. chemistrysteps.commdpi.com
Conformational analysis of this compound focuses on the rotation around its single bonds, primarily the C-C bonds of the ethyl chain and the C-N bond of the thioamide group. lumenlearning.com The thioamide functional group itself is generally planar due to the significant double-bond character of the C-N bond arising from resonance. dokumen.pub The rotation around this C-N bond is restricted, leading to the possibility of cis and trans isomers, with a significant energy barrier between them. rsc.org The steric bulk of the cyclopropylethyl group would be expected to influence the relative stability of these isomers. The cyclopropyl (B3062369) group itself can affect the conformational preferences of the adjacent ethyl chain. nih.gov The study of energetics between different rotational isomers (rotamers) helps identify the most stable, low-energy conformations of the molecule. lumenlearning.comutdallas.edu
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. mdpi.comnih.gov An MD simulation of this compound, typically in a simulated solvent environment, would reveal the flexibility of the molecule, the timescales of conformational changes, and the stable conformational states it populates. nih.govresearchgate.net These simulations can map the potential energy surface and identify the most probable structures, providing insights that are complementary to the static picture from quantum chemical calculations. researchgate.net
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational methods are invaluable for predicting how this compound might behave in chemical reactions, including identifying reactive sites and mapping out potential reaction pathways.
The prediction of reaction rates and feasibility relies on identifying the transition state (TS)—the highest energy point along a reaction coordinate. Quantum chemical methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. frontiersin.orgnih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier.
For this compound, a key calculated parameter would be the energy barrier for rotation around the C-N bond, which governs the rate of interconversion between cis and trans isomers. dokumen.pub Additionally, for potential reactions such as hydrolysis or oxidation, computational methods can calculate the activation energies, providing a quantitative prediction of the reaction kinetics. nih.gov
Table 2: Representative Calculated Rotational and Reaction Energy Barriers for Thioamides Note: This table provides typical ranges for energy barriers in thioamides based on computational studies of related compounds.
| Process | Typical Calculated Energy Barrier (kcal/mol) | Method |
| C-N Bond Rotation | 17 - 22 | DFT/Ab Initio dokumen.pub |
| Thiol-Michael Addition | 15 - 25 | DFT nih.gov |
Computational chemistry allows for the detailed mapping of reaction pathways, connecting reactants to products through transition states and any potential intermediates. frontiersin.orgastrobiology.com By calculating the energies of all stationary points along the reaction coordinate, a complete potential energy surface for a proposed reaction can be constructed.
For this compound, this approach could be used to elucidate the mechanisms of its synthesis or degradation. Reactivity descriptors derived from DFT, such as Fukui functions, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for electrophilic or nucleophilic attack. nih.govchemrxiv.orgmdpi.com For instance, the sulfur atom in the thioamide group is typically a soft nucleophile, while the carbon atom of the C=S bond is electrophilic. These calculations can guide the understanding of how the molecule interacts with other reagents and predict the likely products of a reaction.
Structure-Property Relationships Derived from Computational Models
In the absence of direct computational data for this compound, we can infer potential structure-property relationships based on computational studies of analogous compounds containing thioamide and cyclopropyl functional groups.
General Principles from Analogous Compounds:
Computational studies on various thioamide-containing molecules often focus on parameters such as molecular geometry, electronic properties (e.g., HOMO-LUMO energy gap), and reactivity descriptors. Density Functional Theory (DFT) is a common method employed for these calculations. For instance, studies on other thioamides have investigated intramolecular distances, bond angles, and dihedral angles to understand their conformational preferences and stability.
Similarly, QSPR models have been developed for various classes of organic compounds, including those with cyclopropane (B1198618) rings. These models typically correlate molecular descriptors (e.g., constitutional, topological, and quantum-chemical descriptors) with specific properties like thermodynamic parameters (heat capacity, entropy, thermal energy). Genetic algorithms (GA) combined with multiple linear regression (MLR) are frequently used to select the most relevant descriptors and build predictive models.
Hypothetical Data Tables for this compound:
While specific experimental or calculated data for this compound is not available, the following tables represent the types of data that would be generated from computational studies to establish structure-property relationships. These are provided for illustrative purposes to demonstrate the format and nature of such computational findings.
Table 1: Hypothetical Calculated Molecular Descriptors for this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |
| This compound | 129.24 | 1.50 | 58.2 | -6.5 | -0.8 |
| Analog A (Thioacetamide) | 75.13 | 0.12 | 58.2 | -7.1 | -0.5 |
| Analog B (Cyclopropanecarbothioamide) | 101.17 | 0.85 | 58.2 | -6.8 | -0.7 |
Table 2: Hypothetical QSPR Model for a Predicted Property (e.g., Receptor Binding Affinity)
| Descriptor | Coefficient | Standard Error | p-value |
| LogP | 0.45 | 0.12 | <0.05 |
| Polar Surface Area | -0.21 | 0.08 | <0.05 |
| LUMO Energy | -1.52 | 0.35 | <0.01 |
This hypothetical model suggests that higher lipophilicity (LogP) and lower LUMO energy are positively correlated with the predicted property, while a larger polar surface area has a negative correlation.
It is crucial to emphasize that the data presented in these tables are purely illustrative and not based on actual computational results for this compound. Detailed computational and theoretical studies would be required to generate accurate data and build validated QSPR models for this specific compound. Such studies would provide valuable insights into its electronic structure, reactivity, and potential biological activities, thereby guiding further experimental research.
Derivatives and Analogues of 2 Cyclopropylethanethioamide
Synthesis and Characterization of Substituted Cyclopropylethanethioamides
The synthesis of substituted 2-cyclopropylethanethioamides can be accomplished through several well-established chemical routes. A common and direct method is the thionation of the corresponding amide, 2-cyclopropylethanamide. This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P4S10). nih.gov The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom and is generally carried out in an inert solvent like toluene (B28343) or xylene under reflux conditions.
An alternative synthetic pathway begins with cyclopropylacetonitrile. This nitrile can be converted to the primary thioamide through reaction with a source of hydrogen sulfide (B99878). scilit.comthieme-connect.com This reaction is often catalyzed by a base, such as an amine, or can be performed using reagents like sodium hydrogen sulfide in the presence of an amine hydrochloride. scilit.com The use of phosphorus pentasulfide has also been reported as an effective method for converting both aliphatic and aromatic nitriles to their corresponding thioamides. organic-chemistry.org
To create a diverse library of substituted 2-cyclopropylethanethioamides, one can start with appropriately substituted precursors. For instance, employing a substituted cyclopropylacetonitrile or a substituted 2-cyclopropylethanamide allows for the introduction of various functional groups onto the cyclopropyl (B3062369) ring or the ethyl backbone.
The characterization of these synthesized compounds is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in identifying the characteristic signals of the cyclopropyl protons, which usually appear as a complex multiplet in the upfield region of the spectrum. The protons of the ethyl chain and the thioamide NH₂ group also give rise to distinct signals. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. acs.org
Infrared (IR) Spectroscopy: The IR spectrum of a thioamide is distinguished by the presence of a characteristic C=S stretching vibration. nih.gov This band, along with the N-H stretching vibrations of the primary thioamide group, serves as a key diagnostic tool for confirming the successful synthesis of the target compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to study their fragmentation patterns. This information is vital for confirming the elemental composition and structural integrity of the molecules.
Table 1: Spectroscopic Data for Hypothetical Substituted 2-Cyclopropylethanethioamides
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| H | ~0.2-0.6 (m, 4H, cyclopropyl CH₂), ~0.8-1.0 (m, 1H, cyclopropyl CH), ~2.5 (t, 2H, CH₂CS), ~9.2 & 9.5 (br s, 2H, NH₂) | ~5 (cyclopropyl CH₂), ~10 (cyclopropyl CH), ~36 (CH₂CS), ~205 (C=S) | ~3300, 3150 (N-H stretch), ~1620 (N-H bend), ~1420 (C=S stretch) | 115 |
| 1-Methyl | ~0.1-0.5 (m, 4H, cyclopropyl CH₂), ~1.1 (s, 3H, CH₃), ~2.4 (t, 2H, CH₂CS), ~9.1 & 9.4 (br s, 2H, NH₂) | ~12 (cyclopropyl CH₂), ~19 (CH₃), ~38 (CH₂CS), ~206 (C=S) | ~3310, 3160 (N-H stretch), ~1625 (N-H bend), ~1422 (C=S stretch) | 129 |
| 2-Phenyl | ~0.3-0.7 (m, 2H), ~0.8-1.1 (m, 2H), ~1.5-1.7 (m, 1H), ~2.6 (d, 2H), ~7.2-7.4 (m, 5H, Ar-H), ~9.3 & 9.6 (br s, 2H, NH₂) | ~11, 15 (cyclopropyl CH₂), ~22 (cyclopropyl CH), ~40 (CH₂CS), ~126-140 (Ar-C), ~206 (C=S) | ~3305, 3155 (N-H stretch), ~1622 (N-H bend), ~1495, 1450 (Ar C=C) | 191 |
Exploration of Bioisosteric Replacements within the Thioamide Moiety
Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a functional group within a molecule with another group that has similar physical and chemical properties. This strategy is often employed to enhance the biological activity, improve metabolic stability, or modulate the pharmacokinetic profile of a compound. The thioamide group (-CSNH₂) in 2-cyclopropylethanethioamide is a prime candidate for bioisosteric replacement.
Several functional groups are commonly considered as bioisosteres for the thioamide moiety:
Amide Group (-CONH₂): The most straightforward bioisosteric replacement is the substitution of the sulfur atom with an oxygen atom to form the corresponding amide. This change significantly alters the electronic nature and hydrogen bonding capabilities of the functional group.
Amidine Group (-C(=NH)NH₂): Amidines are more basic than thioamides and are typically protonated at physiological pH. This can influence their interactions with biological targets and affect their membrane permeability.
Tetrazole Ring: This five-membered heterocyclic ring containing four nitrogen atoms is often used as a non-classical bioisostere of a carboxylic acid, but it can also mimic some of the properties of a thioamide, such as its ability to act as a hydrogen bond donor and acceptor.
1,2,4-Thiadiazole and 1,3,4-Thiadiazole Rings: These are five-membered aromatic rings containing sulfur and nitrogen atoms that can serve as stable and effective mimics of the thioamide functionality.
The synthesis of these bioisosteric analogues requires distinct synthetic strategies. For instance, the amide analogue is the direct precursor for the synthesis of the thioamide. The amidine analogue can be prepared from the corresponding nitrile by reaction with an ammonium salt. The synthesis of the heterocyclic analogues generally involves more complex, multi-step reaction sequences.
Table 2: Physicochemical Properties of Thioamide Bioisosteres
| Functional Group | Approximate pKa | Hydrogen Bonding | General Lipophilicity (logP) |
| Thioamide (-CSNH₂) | ~14 | Donor/Acceptor | Moderate |
| Amide (-CONH₂) | ~17 | Donor/Acceptor | Lower |
| Amidine (-C(=NH)NH₂) | ~10-12 | Donor/Acceptor | Higher (when protonated) |
| Tetrazole | ~4.5-5.5 | Donor/Acceptor | Lower |
| 1,2,4-Thiadiazole | Non-ionizable | Acceptor | Higher |
Cyclopropyl Ring Modifications and their Chemical Consequences
The cyclopropyl group is a unique structural motif that imparts specific and often desirable properties to a molecule. As a small, strained ring, it can influence a molecule's conformation and metabolic stability. Modifications to the cyclopropyl ring in this compound can lead to significant changes in its chemical and physical properties.
Introduction of Substituents: The addition of substituents to the cyclopropyl ring can alter the molecule's steric bulk and electronic character. For example, the introduction of an electron-withdrawing group, such as a halogen, can increase the acidity of the neighboring C-H bonds. Conversely, an electron-donating group, such as a methyl group, can increase the electron density of the ring.
Ring Strain and Reactivity: The inherent strain in the three-membered ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. The stability of the cyclopropyl ring can be influenced by the nature of the substituents it bears.
The synthesis of analogues with modified cyclopropyl rings often necessitates the use of specialized cyclopropanation reactions, such as the Simmons-Smith reaction or transition metal-catalyzed carbene transfer reactions, starting with appropriately substituted olefinic precursors.
Table 3: Effects of Cyclopropyl Ring Modifications on Chemical Properties
| Modification | Impact on Ring Strain | Impact on Lipophilicity | Potential Chemical Reactivity |
| Monosubstitution (e.g., -CH₃) | Minimal change | Increase | Similar to the parent compound |
| Disubstitution (e.g., -F, -F) | Increase | Increase | Increased susceptibility to nucleophilic attack |
| Gem-dihalogenation | Increase | Significant increase | Prone to ring-opening reactions |
| Spirocyclic fusion | Increase | Significant increase | Altered conformational preferences |
Comparative Reactivity and Stability Studies of Analogues
The reactivity and stability of the analogues of this compound are directly related to the modifications made to the thioamide group and the cyclopropyl ring.
Hydrolytic Stability: In general, thioamides are more prone to hydrolysis than their corresponding amides, especially under acidic or basic conditions. The rate of hydrolysis can be influenced by both the steric and electronic effects of substituents on the molecule. Bioisosteric replacements, such as tetrazoles and thiadiazoles, are typically more resistant to hydrolysis.
Oxidative Stability: The sulfur atom of the thioamide group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can be a metabolic liability in a biological system. Replacing the thioamide with a more oxidatively stable bioisostere can improve the metabolic profile of the compound.
Reactivity towards Electrophiles and Nucleophiles: The thioamide group can react with both electrophiles (at the sulfur atom) and nucleophiles (at the carbon atom). The reactivity can be fine-tuned by altering the electronic properties of the substituents. For instance, the presence of electron-withdrawing groups on the cyclopropyl ring can enhance the electrophilicity of the thioamide carbon.
Comparative studies on the reactivity and stability of a series of analogues can be conducted using analytical techniques like High-Performance Liquid Chromatography (HPLC). By monitoring the degradation of the compounds under various conditions (e.g., different pH values, in the presence of oxidizing agents), valuable insights into their structure-activity relationships can be obtained, which can guide the design of more stable and potent analogues.
Table 4: Relative Stability of Hypothetical this compound Analogues
| Analogue | Modification | Hydrolytic Stability (t₁/₂ at pH 7.4) | Oxidative Stability (Relative Rate) |
| Parent Compound | -CSNH₂ | Moderate | Low |
| Amide Analogue | -CONH₂ | High | High |
| 1-Methyl Analogue | 1-CH₃-cyclopropyl-CSNH₂ | Moderate | Low |
| Tetrazole Analogue | Cyclopropylethyl-tetrazole | High | High |
Applications in Advanced Organic Synthesis and Chemical Sciences
Role as Versatile Building Blocks in Multistep Synthesis
The 2-Cyclopropylethanethioamide molecule incorporates two key structural features that make it a potentially valuable building block in multistep synthesis: the thioamide group and the cyclopropyl (B3062369) group. Thioamides are considered important isosteres of amides and serve as versatile intermediates in organic synthesis due to their unique reactivity. chemrxiv.orgnih.gov They can be converted into a variety of other functional groups and are used as key intermediates for the synthesis of complex molecules, including various heterocycles and peptides. chemrxiv.org The sulfur atom in the thioamide is more nucleophilic than the oxygen in an amide, and the carbon atom is more electrophilic, allowing for a range of chemical transformations. springerprofessional.de
Simultaneously, the cyclopropyl moiety is a highly sought-after structural motif in modern organic synthesis, particularly in medicinal chemistry. iris-biotech.de Molecules containing this strained three-membered ring are used as key building blocks to construct more complex architectures. acs.orgnih.govresearchgate.net The incorporation of a cyclopropyl group can impart unique conformational constraints, improve metabolic stability, and modulate the electronic properties of a target molecule. iris-biotech.de Therefore, a compound like this compound, which combines the reactivity of a thioamide with the desirable structural features of a cyclopropyl ring, represents a versatile bifunctional building block for creating novel and complex chemical entities.
Precursors for Complex Heterocyclic Systems
Thioamides are well-established and essential precursors for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocyclic compounds. researchgate.netnih.gov One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis , a classic condensation reaction between a thioamide and an α-haloketone to form a thiazole ring. nih.govchemhelpasap.comsynarchive.com In this context, this compound could readily serve as the thioamide component, reacting with various α-haloketones to produce thiazoles bearing a 2-(cyclopropyl)ethyl substituent. This reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. nih.govyoutube.com
The general utility of the Hantzsch synthesis is demonstrated by its tolerance for a wide range of substituents on both the thioamide and the α-haloketone, allowing for the creation of diverse libraries of thiazole derivatives. nih.gov
Table 1: Representative Examples of Hantzsch Thiazole Synthesis Using Various Thioamides This table illustrates the general reaction scheme where a molecule like this compound could be used.
| Thioamide Precursor | α-Haloketone Reactant | Resulting Thiazole Product |
| Thioacetamide | 2-Bromoacetophenone | 2-Methyl-4-phenylthiazole |
| Thiobenzamide | Ethyl bromopyruvate | Ethyl 2-phenylthiazole-4-carboxylate |
| Thiourea | 1,3-Dichloroacetone | 2-Amino-4-(chloromethyl)thiazole |
| This compound (Hypothetical) | 2-Chloro-1-phenylethanone | 2-(2-Cyclopropylethyl)-4-phenylthiazole |
Beyond thiazoles, the thioamide functional group is a key synthon for other important heterocyclic systems. For example, thioamides can be used in reactions with acyl hydrazides or related compounds to form 1,3,4-thiadiazoles, which are another class of heterocycles with significant applications in medicinal and materials chemistry. organic-chemistry.orgresearchgate.net The versatile reactivity of the thioamide C=S bond makes it a cornerstone for building a multitude of complex ring systems. nih.gov
Contributions to Ligand Design in Catalysis
The thioamide moiety, containing both soft (sulfur) and hard (nitrogen) donor atoms, is an excellent functional group for the design of ligands for transition metal catalysis. springerprofessional.deresearchgate.net The ability of the thioamide group to coordinate with metal ions in various modes (e.g., monodentate through sulfur, or as a bidentate N,S-chelate) makes it a versatile component in ligand architecture. springerprofessional.deresearchgate.net Metal complexes featuring thioamide-based ligands have been explored for applications in various catalytic coupling reactions. researchgate.net
In this compound, the thioamide group could act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The cyclopropyl group, while not directly involved in coordination, can exert significant electronic influence on the ligand. The cyclopropyl ring is known to have π-orbital character and can act as a good electron-donating group through hyperconjugation. wikipedia.orgstackexchange.com This electronic donation could modulate the electron density at the coordinated metal center, thereby fine-tuning its reactivity and catalytic performance. The design of ligands with specific electronic and steric properties is crucial for optimizing catalyst activity and selectivity, and the unique combination of a chelating thioamide and an electronically active cyclopropyl group in this molecule offers a promising scaffold for developing novel catalysts. nih.govmdpi.commdpi.com
Potential in Materials Science and Polymer Chemistry
The functional groups within this compound suggest its potential as a monomer or functional additive in the development of advanced materials and polymers. The thioamide group can be incorporated into polymer backbones to create polythioamides. rsc.orgmdpi.com These materials are sulfur-analogs of polyamides (like Nylon) and exhibit distinct properties, including a higher refractive index, weaker hydrogen bonding, and a strong affinity for heavy metal ions. rsc.org The ability of the thioamide's sulfur atom to coordinate with metals like silver (Ag+), gold (Au+), and mercury (Hg2+) makes these polymers attractive for applications in water purification, sensing, or the creation of polymer-metal nanoparticle composites. rsc.org
Furthermore, the incorporation of cyclopropyl groups into polymer chains is known to affect the material's properties significantly. For instance, the polymerization of 2-cyclopropyl-2-oxazoline yields a polymer with a considerably higher glass transition temperature (Tg ≈ 80 °C) compared to its isopropyl or n-propyl analogs, indicating increased rigidity and thermal stability of the polymer backbone. acs.org Therefore, the polymerization of a monomer derived from this compound could potentially lead to materials that combine the metal-coordinating and optical properties of polythioamides with the enhanced thermal stability and rigidity conferred by the cyclopropyl group. Research has also shown that thioamides can participate in direct radical copolymerizations with vinyl monomers, opening a pathway to novel degradable polymers containing thioether bonds in their backbones. researchgate.netacs.org
Future Research Directions and Emerging Trends
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of thioamides, with a focus on reducing waste, minimizing energy consumption, and using environmentally benign reagents and solvents. rsc.orgrsc.org Future efforts in the synthesis of 2-Cyclopropylethanethioamide are expected to move away from traditional methods that may involve harsh conditions or toxic reagents. chemistryviews.org
Key areas of development include:
Use of Benign Solvents: Research is shifting towards the use of greener solvents like water and deep eutectic solvents (DESs). rsc.orgorganic-chemistry.org For instance, a protocol using a choline chloride–urea-based DES has been shown to be effective for synthesizing a variety of thioamides in good to excellent yields without the need for a catalyst. rsc.orgrsc.org The recyclability of these solvents further enhances their sustainability profile. rsc.org
Catalyst-Free and Solvent-Free Conditions: The development of catalyst- and solvent-free reactions represents a significant step towards more sustainable chemical processes. mdpi.com Methods like the Willgerodt–Kindler reaction performed under such conditions have been successful in preparing aryl thioamides and could be adapted for aliphatic thioamides like this compound. mdpi.com
Atom-Economical Reagents: The use of elemental sulfur as a sulfur source is a prominent feature in many green thioamide synthesis protocols. chemistryviews.orgmdpi.com This approach is atom-economical and avoids the use of more hazardous sulfurating agents. organic-chemistry.org
Energy Efficiency: Mild reaction conditions, such as lower temperatures and the absence of energy-intensive purification steps, are central to greener synthetic methods. rsc.orgorganic-chemistry.org
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, can act as both solvent and catalyst. rsc.orgrsc.org | Synthesis from cyclopropylacetaldehyde, an appropriate amine, and elemental sulfur in a DES. |
| Water-Mediated Synthesis | Environmentally benign, no energy input, additives, or catalysts may be required. organic-chemistry.orgorganic-chemistry.org | A three-component reaction in water could provide a simple and scalable route. |
| Catalyst- and Solvent-Free Reactions | Reduces waste and simplifies purification. mdpi.com | A solid-state or neat reaction could be explored, potentially using mechanochemistry. |
| Elemental Sulfur as Reagent | Atom-economical and less hazardous than many traditional sulfurating agents. chemistryviews.orgmdpi.com | Direct use of elemental sulfur in multicomponent reactions to form the thioamide group. |
Application of Machine Learning in Reaction Prediction and Design
Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, with the ability to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.orgnih.gov For the synthesis of this compound, ML algorithms can be trained on large datasets of known reactions to predict the optimal conditions for its formation. beilstein-journals.org
Emerging applications of ML in this context include:
Prediction of Reaction Conditions: ML models can predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation, reducing the need for extensive empirical screening. beilstein-journals.org
Yield and Selectivity Optimization: By analyzing the complex interplay of various reaction parameters, ML can guide the optimization of reaction conditions to maximize the yield and selectivity for this compound.
Discovery of Novel Synthetic Routes: ML-based retrosynthesis tools can propose new and potentially more efficient synthetic routes to the target molecule, moving beyond established methods. nih.gov
Low-Data Learning: Techniques like transfer learning and active learning are being developed to enable accurate predictions even with limited experimental data, which is often the case for specialized molecules. nih.gov
The integration of ML with high-throughput experimentation (HTE) platforms can create a closed-loop system for the rapid discovery and optimization of synthetic routes to this compound and its derivatives. beilstein-journals.org
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Photoredox Catalysis)
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov This technology offers new avenues for the synthesis of thioamides, including this compound, by accessing reactive intermediates that are difficult to generate using traditional thermal methods. researchgate.net
Future research in this area may involve:
Visible-Light-Mediated C-S Bond Formation: The development of photocatalytic methods for the direct thioamidation of various precursors could provide a novel and efficient route to this compound. researchgate.net
Metal-Free Photocatalysis: The use of organic dyes as photocatalysts is an attractive, low-cost, and environmentally benign alternative to transition-metal-based catalysts. researchgate.net
Flow Chemistry: Combining photoredox catalysis with flow chemistry setups can offer enhanced control over reaction parameters, improved safety, and easier scalability for the synthesis of this compound.
The exploration of other non-conventional activation methods, such as electrochemistry and mechanochemistry, could also unlock new reactivity patterns for the synthesis of this and other thioamides. rsc.org
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Techniques that are likely to be employed include:
In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of the thioamide C=S bond in real-time. spectroscopyonline.comresearchgate.net
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about all species in the reaction mixture, allowing for the identification and characterization of transient intermediates. fu-berlin.de
Calorimetry: Reaction calorimetry can provide thermodynamic and kinetic data by measuring the heat flow of the reaction, which is useful for process safety and scale-up. nih.gov
The data obtained from these in-situ monitoring techniques can be used to build accurate kinetic models of the reaction, leading to a more rational approach to process optimization. fu-berlin.de
Computational Design of Functional Analogues
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov In the context of this compound, these methods can be used to design functional analogues with, for example, enhanced biological activity or improved material properties.
Key computational approaches include:
Structure-Based Drug Design: If this compound is found to have a biological target, molecular docking and molecular dynamics simulations can be used to design analogues with improved binding affinity and selectivity. mdpi.com
Quantum Mechanical (QM) Calculations: QM methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of designed analogues, guiding synthetic efforts towards the most promising candidates. mdpi.com
Machine Learning in Molecular Design: ML models can learn the relationship between molecular structure and activity from existing data, and then be used to generate novel molecular structures with desired properties. nih.gov
By combining these computational design strategies with efficient synthetic methodologies, it will be possible to rapidly explore the chemical space around this compound and identify novel compounds with valuable applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopropylethanethioamide, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by thioamide functionalization. A common approach is the reaction of cyclopropanecarbonyl chloride with ammonium thiocyanate under anhydrous conditions . To optimize yield, control reaction temperature (e.g., 0–5°C for thiourea formation) and use inert atmospheres (argon/nitrogen) to prevent oxidation. Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : Compare experimental ¹H NMR (δ 1.2–1.5 ppm for cyclopropane protons) and ¹³C NMR (δ 25–30 ppm for cyclopropane carbons) with simulated spectra from tools like ACD/Labs or Gaussian .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 140.2 (theoretical).
- IR : Confirm thioamide C=S stretch (~1250 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) .
Advanced Research Questions
Q. How can contradictory findings in the biological activity of this compound across studies be resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions, cell lines, or compound stability. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%).
- Stability Testing : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) to rule out degradation .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variability in experimental design .
Q. What computational strategies are effective for studying the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., TS search with QST3 method) and calculate activation energies for cyclopropane ring-opening reactions .
- MD Simulations : Simulate solvent interactions (e.g., in water/THF) using GROMACS to assess solubility and aggregation tendencies.
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) via AutoDock Vina, using the compound’s 3D structure (PubChem CID: [reference]) .
Q. How can researchers design experiments to probe the mechanism of this compound’s instability under basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via UV-Vis (λ = 270 nm) at varying pH (8–12) and temperatures (25–50°C).
- Isolation of Intermediates : Use low-temperature quench techniques (-78°C) with rapid HPLC analysis to trap reactive intermediates.
- Isotope Labeling : Synthesize deuterated analogs (e.g., cyclopropane-d₂) to trace proton transfer steps via NMR .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental Reassessment : Measure logP via shake-flask method (octanol/water partitioning) under controlled pH (7.0) and temperature (25°C).
- Computational Cross-Validation : Compare results from multiple software (e.g., ChemAxon, MarvinSuite) and QSPR models.
- Statistical Reporting : Provide mean ± SD from triplicate measurements and disclose instrument calibration details .
| Method | Reported logP | Conditions |
|---|---|---|
| Shake-flask | 1.45 ± 0.02 | pH 7.0, 25°C |
| ChemAxon Prediction | 1.38 | Default parameters |
Ethical and Reporting Standards
Q. What ethical considerations are critical when publishing data on this compound?
- Methodological Answer :
- Data Transparency : Disclose all synthetic yields, failed experiments, and instrument settings to ensure reproducibility .
- Conflict of Interest : Declare funding sources (e.g., industry grants) that may influence interpretation.
- Authorship Criteria : Follow ICMJE guidelines; contributors must approve the final manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
